25-hydroxyvitamin D3 3-glucuronide

Vitamin D metabolism Clinical biomarker quantification Phase II conjugation

25-Hydroxyvitamin D3 3-glucuronide (25OHD3-G) is the authentic 3-O-β-D-glucuronide conjugate of calcidiol, required for accurate total 25OHD3 quantification. Standard vitamin D assays omitting β-glucuronidase deconjugation fail to capture this conjugate (2.4 ng/mL in serum), creating a measurable gap in status assessment. Unlike 25OHD3-S, 25OHD3-G is formed by UGT1A4/1A3, transported via MRP2/MRP3/OATP1B1/OATP1B3, and is NOT induced by rifampin—confirming independent regulation. Substitution with 25OHD3-S introduces systematic error in enzyme kinetics, transporter studies, and genotype-phenotype correlations. Use authentic 25OHD3-G for DDI screening, UGT1A4*3 polymorphism studies, and hepatocyte biliary excretion index assays.

Molecular Formula C₃₃H₅₂O₈
Molecular Weight 576.76
CAS No. 170512-14-8
Cat. No. B1141750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-hydroxyvitamin D3 3-glucuronide
CAS170512-14-8
Synonyms(3β,5Z,7E)-25-Hydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid
Molecular FormulaC₃₃H₅₂O₈
Molecular Weight576.76
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C
InChIInChI=1S/C33H52O8/c1-19-10-13-23(40-31-28(36)26(34)27(35)29(41-31)30(37)38)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)39/h11-12,20,23-29,31,34-36,39H,1,6-10,13-18H2,2-5H3,(H,37,38)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31-,33-/m1/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25-Hydroxyvitamin D3 3-Glucuronide (CAS 170512-14-8): A Phase II Conjugate Standard for Vitamin D Metabolic Profiling


25-Hydroxyvitamin D3 3-glucuronide (25OHD3-G, CAS 170512-14-8, C₃₃H₅₂O₈, MW 576.76) is the 3-O-β-D-glucuronide conjugate of 25-hydroxyvitamin D3 (calcidiol), the principal circulating form of vitamin D3 [1]. Formed in the liver by UDP-glucuronosyltransferases UGT1A4 and UGT1A3, it circulates alongside the more abundant 3-sulfate conjugate (25OHD3-S) as one of two major phase II vitamin D metabolites detectable in human plasma and bile [2]. Unlike unconjugated 25OHD3, this glucuronide conjugate is overlooked in standard vitamin D assays that omit a deconjugation step, creating a measurable gap between apparent and total 25OHD3 status [3].

Why 25-Hydroxyvitamin D3 3-Glucuronide Cannot Be Replaced by Generic Vitamin D Metabolites or the 3-Sulfate Analog


Substituting 25OHD3-G with the more abundant 3-sulfate conjugate (25OHD3-S) or the positional isomer 25OHD3-25-glucuronide introduces systematic error at every analytical tier: circulating abundance, enzyme kinetics, transporter recognition, and inducibility. In healthy human serum, 25OHD3-S circulates at approximately 10-fold higher concentrations than 25OHD3-G (24.7 vs 2.4 ng/mL) [1], and the two conjugates are formed by distinct UGT isozymes with different Km values and regioselectivity [2]. Critically, rifampin induction selectively elevates the 25OHD3-S/25OHD3 ratio (p = 0.01) without affecting 25OHD3-G concentrations, confirming non-parallel regulation of the two conjugation pathways [3]. At the transporter level, 25OHD3-G is a substrate of MRP2, MRP3, OATP1B1, and OATP1B3, whereas 25OHD3-S is a substrate of BCRP and OATP2B1, meaning the two conjugates follow distinct enterohepatic recycling routes [4]. Any generic replacement would therefore misrepresent the conjugate pool in quantitative assays and confound mechanistic interpretation of vitamin D disposition.

Quantitative Differentiation of 25-Hydroxyvitamin D3 3-Glucuronide vs. Closest Analogs: Head-to-Head Comparison Data


Circulating Concentration Ratio: 25OHD3-G Is ~10-Fold Less Abundant Than 25OHD3-S in Healthy Human Serum

In healthy donor serum, 25OHD3-G circulates at mean concentrations of 2.4 ± 1.2 ng/mL, while 25OHD3-S circulates at 24.7 ± 11.8 ng/mL, representing an approximately 10.3-fold difference [1]. In a separate cohort of 6 healthy subjects, baseline serum 25OHD3-G ranged from 0.7 to 9.1 nM versus 25OHD3-S at 24.4 to 93.0 nM, confirming a consistent 10- to 35-fold molar excess of the sulfate over the glucuronide [2]. Both conjugates correlated significantly with unconjugated 25OHD3: r = 0.632 (p = 0.006) for 25OHD3-G and r = 0.728 (p = 0.001) for 25OHD3-S [1]. At the population level, glucuronide conjugates of all vitamin D metabolites constituted only 2.7–11% of total circulating vitamin D species, compared with 18–53% for sulfate conjugates [3].

Vitamin D metabolism Clinical biomarker quantification Phase II conjugation

UGT Enzyme Kinetics: 3-Glucuronide Formation Displays 4.8-Fold Higher Affinity for UGT1A4 Compared to the 25-Glucuronide Isomer

Recombinant UGT1A4 catalyzes 25OHD3-3-glucuronide (M2) formation with a Km of 2.16 ± 0.16 μM and Vmax of 0.93 ± 0.02 pmol/min·mg protein, whereas the 25-glucuronide isomer (M1) shows a Km of 6.39 ± 0.38 μM and Vmax of 7.35 ± 0.20 pmol/min·mg [1]. The resulting catalytic efficiency (Vmax/Km) for UGT1A4 is 0.43 μL/min·mg for the 3-glucuronide versus 1.15 μL/min·mg for the 25-glucuronide, indicating the 25-glucuronide is kinetically favored overall. However, the lower Km of the 3-glucuronide (2.16 vs 6.39 μM) means it becomes the dominant product at low substrate concentrations approaching physiological 25OHD3 levels [1]. In human liver microsomes, the 3-glucuronide exhibits a Km of 22.6 ± 3.36 μM and Vmax of 1.33 ± 0.19 pmol/min·mg, compared to 19.1 ± 1.19 μM and 4.09 ± 0.13 for the 25-glucuronide [1]. Inter-liver variability in 3-glucuronide formation across 20 HLMs spanned 5.7-fold (0.11–0.63 pmol/min·mg; mean 0.28), substantially wider than the 3.2-fold range for the 25-glucuronide [1]. The UGT1A4*3 (Leu48Val) polymorphism produces a gene-dose effect: homozygous GG livers exhibit the highest 25OHD3 glucuronidation activity, while wild-type TT livers show the lowest [1].

Enzyme kinetics Glucuronidation regioselectivity UGT1A4 pharmacogenetics

Differential Response to Rifampin Induction: 25OHD3-G Concentrations Remain Unchanged While the 25OHD3-S/25OHD3 Ratio Significantly Increases

In a clinical study of 6 healthy volunteers receiving rifampin (600 mg daily for 7 days), simultaneous LC-MS/MS quantification of both conjugates revealed that rifampin treatment had no significant effect on absolute 25OHD3-G or 25OHD3-S serum concentrations [1]. However, rifampin significantly increased the 25OHD3-S/25OHD3 concentration ratio (p = 0.01), indicating a selective shift in the balance between the two conjugation pathways [1]. This occurred despite the fact that rifampin is a known pregnane X receptor (PXR) agonist that significantly induces UGT1A4 and UGT1A3 mRNA expression in human hepatocytes and transiently increases total 25OHD3 glucuronide formation activity at 2 hours post-treatment [2].

Drug-metabolite interaction PXR induction Conjugate-specific regulation

Enterohepatic Transporter Specificity: 25OHD3-G and 25OHD3-S Engage Distinct Uptake and Efflux Transporter Panels

Using plasma membrane vesicle and cell-based transport assays, 25OHD3-G was demonstrated to be a substrate of the canalicular efflux transporter MRP2, the basolateral efflux transporter MRP3, and the sinusoidal uptake transporters OATP1B1 and OATP1B3 [1]. In contrast, 25OHD3-S is a substrate of the apical efflux transporter BCRP (breast cancer resistance protein), the uptake transporter OATP2B1, and shares only OATP1B3 with 25OHD3-G [1]. Both conjugates were confirmed to undergo sinusoidal and canalicular efflux in sandwich-cultured human hepatocytes [1]. Plasma protein binding of both conjugates to vitamin D-binding protein (DBP) is similarly high, with affinity comparable to that of 25OHD3, and neither conjugate was detected in the urine of healthy individuals [1].

Hepatic transport Enterohepatic circulation OATP and MRP substrate specificity

Regioselective Conjugation: 3-Glucuronide Is Absent for 24,25(OH)₂D3, Confirming Metabolite-Specific Glucuronidation Site Preference

LC/ESI-MS/MS analysis after conversion to MS/MS-fragmentable derivatives demonstrated that the conjugation position for glucuronidated 25(OH)D3 is exclusively C3, whereas for 24,25(OH)₂D3 the conjugation occurs exclusively at C24 [1]. The 3-glucuronide was not detected for 24,25(OH)₂D3, establishing that selective glucuronidation occurs at the C24-hydroxy group for the dihydroxylated metabolite, in contrast to the C3 position for the monohydroxylated 25(OH)D3 [1]. This regioselectivity means that 25OHD3-3-glucuronide and 24,25(OH)₂D3-24-glucuronide are non-interchangeable analytical targets despite both being glucuronide conjugates of vitamin D metabolites.

Conjugation position analysis Vitamin D metabolite specificity LC-MS/MS structural elucidation

Method Detection Sensitivity: Current LC-MS/MS Achieves 0.3 nM LLOQ for 25OHD3-G, a 3.3-Fold Improvement Over Prior Methods

The DAPTAD-derivatization LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.3 nM for 25OHD3-G at a signal-to-noise ratio above 10, using only 200 μL of serum or plasma [1]. This represents a marked improvement over the previously reported LLOQ of approximately 1 nM, which required 500 μL of plasma — a 2.5-fold larger sample volume [1]. The calibration curve for 25OHD3-G was linear from 0.5 to 20 nM (r² > 0.996), with intra-assay precision (CV) ≤ 7% and inter-assay precision ≤ 3% across QC concentrations of 1, 8, and 18 nM [1]. Mean extraction recovery for 25OHD3-G was 113% at 1 nM and 101% at 18 nM, with deuterated internal standard (d₆-25OHD3-G) recovery of 100% [1]. The derivatization with DAPTAD provided approximately 15-fold enhanced sensitivity compared to PTAD derivatization for 25OHD3-G detection [1]. The method also achieved an LLOQ of 1 nM for 25OHD3-S, but the relative improvement for 25OHD3-G was more dramatic given prior difficulties in detecting underivatized 25OHD3-G [1].

LC-MS/MS method validation Lower limit of quantification Vitamin D conjugate analysis

Procurement-Driven Application Scenarios for 25-Hydroxyvitamin D3 3-Glucuronide (CAS 170512-14-8)


Clinical Vitamin D Status Assessment: Closing the Conjugate Gap in Total 25OHD Measurement

Standard clinical LC-MS/MS vitamin D assays that omit β-glucuronidase deconjugation fail to capture 25OHD3-G, which circulates at 2.4 ± 1.2 ng/mL in healthy donors and correlates with free 25OHD3 (r = 0.632, p = 0.006) [1]. In populations with altered glucuronidation activity — such as pregnant women (25OHD3/25OHD3-G ratio significantly altered, p < 0.001) or PCOS patients (p < 0.050) — the proportion of conjugated 25OHD3 diverges from healthy reference ranges [1]. Including authentic 25OHD3-G as a calibration standard enables accurate quantification of the glucuronide fraction and total vitamin D burden, particularly relevant given that conjugated 25OHD3 represents 48 ± 9% of total 25OHD3 in older men [2].

Drug-Drug Interaction and PXR Induction Studies: Differentiating Sulfation from Glucuronidation Pathway Modulation

Rifampin, a prototypical PXR agonist, significantly increases the 25OHD3-S/25OHD3 ratio (p = 0.01) without altering 25OHD3-G concentrations, demonstrating that the two conjugate pathways are independently regulated [1]. Pharmaceutical DDI screening panels that assess vitamin D metabolic disruption must therefore quantify both conjugates separately. The transient nature of UGT induction by rifampin (significant at 2 hours but not at 4 or 24 hours in hepatocytes) further necessitates a sensitive, validated method using an authentic 25OHD3-G standard to capture time-dependent changes [2].

Enterohepatic Recycling and Biliary Excretion Mechanism Studies: Transporter Phenotyping

25OHD3-G is a substrate of MRP2, MRP3, OATP1B1, and OATP1B3, whereas 25OHD3-S is handled by BCRP, OATP2B1, and OATP1B3 [1]. This transporter divergence means that genetic polymorphisms or pharmacological inhibitors affecting MRP2 (e.g., the ABCC2 c.1249G>A variant) or BCRP (e.g., ABCG2 c.421C>A) will differentially affect the biliary excretion and enterohepatic recycling of each conjugate. Use of authentic 25OHD3-G in sandwich-cultured hepatocyte assays is required to correctly assign biliary excretion index (BEI) values for the glucuronide pathway, because 25OHD3-S cannot substitute as a transport probe [1].

Pharmacogenetic Screening: UGT1A4*3 Genotype-Stratified Glucuronidation Activity

The UGT1A4*3 (Leu48Val, rs6755571) polymorphism produces a gene-dose effect on hepatic 25OHD3 glucuronidation: homozygous GG livers exhibit the highest activity and wild-type TT the lowest [1]. Formation of the 3-glucuronide isomer shows 5.7-fold interindividual variability across 20 genotyped human liver microsomes, exceeding the 3.2-fold range for the 25-glucuronide [1]. Laboratories conducting genotype-phenotype correlation studies for UGT1A4 activity require authentic 25OHD3-3-glucuronide as an analytical reference to discriminate enzyme activity toward specific conjugation positions, particularly since the 3-glucuronide is the isomer detected in human plasma and bile in vivo [1].

Quote Request

Request a Quote for 25-hydroxyvitamin D3 3-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.